Ciamexon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciamexon, also known as BM 41.332, is a derivative of the immunomodulant 2-cyanoaziridine series. It selectively influences the balance between T-helper lymphocytes and T lymphocytes responsible for the delayed-type hypersensitivity reaction in mice . This compound has shown efficacy in treating rheumatoid arthritis, type I diabetes, and endocrine ophthalmopathia (Grave’s disease) .
Preparation Methods
The synthesis of ciamexon involves the cyclization of 2-cyanoaziridine-1-carboxamide in the presence of hydroxide ions . The industrial production methods for this compound are not extensively documented, but it is known that the compound is synthesized through a series of chemical reactions involving cyanoaziridine derivatives .
Chemical Reactions Analysis
Ciamexon undergoes several types of chemical reactions, including:
Oxidation: The major metabolite formed is the 6-hydroxy-methyl derivative.
Reduction: This reaction is less common for this compound.
Substitution: The aziridine ring is reactive toward sulfur nucleophiles such as cysteine and cellular glutathione.
Common reagents and conditions used in these reactions include NADPH-dependent reactions in human liver microsomes . The major products formed from these reactions are the 6-hydroxy-methyl derivative and 6-carboxy this compound .
Scientific Research Applications
Ciamexon has a wide range of scientific research applications:
Chemistry: Used to study the reactivity of cyanoaziridine derivatives.
Biology: Investigated for its effects on T-helper lymphocytes and T lymphocytes.
Medicine: Shown to be effective in treating rheumatoid arthritis, type I diabetes, and endocrine ophthalmopathia.
Industry: Potential applications in the development of new immunomodulatory drugs.
Mechanism of Action
Ciamexon exerts its effects by selectively influencing the balance between T-helper lymphocytes and T lymphocytes responsible for the delayed-type hypersensitivity reaction . It inhibits the proliferative activity of T and B lymphocytes in a dose-dependent manner without affecting the immune response to foreign antigens . The molecular targets and pathways involved include the modulation of T lymphocyte activity and the inhibition of specific immune responses .
Comparison with Similar Compounds
Properties
CAS No. |
75985-31-8 |
---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-[(2-methoxy-6-methylpyridin-3-yl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-9(11(13-8)15-2)6-14-7-10(14)5-12/h3-4,10H,6-7H2,1-2H3 |
InChI Key |
KOYMTVWMCXDJNV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)CN2CC2C#N)OC |
Canonical SMILES |
CC1=NC(=C(C=C1)CN2CC2C#N)OC |
Synonyms |
2-cyan-1-((2-methoxy-6-methylpyridin-3-yl)methyl)aziridine BM 41332 BM-41332 ciamexon ciamexone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.